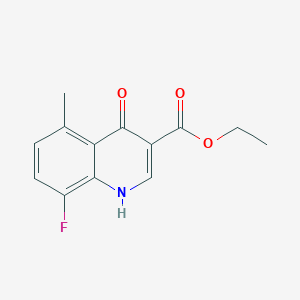

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate is defined by its molecular formula, C13H12FNO3. Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate are not explicitly mentioned in the search results. For detailed properties such as melting point, boiling point, and density, specialized chemical databases or literature might need to be consulted .Aplicaciones Científicas De Investigación

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate exhibits antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

- Studies have investigated the compound’s impact on cancer cells. Its structural features make it an intriguing candidate for anticancer drug development. Researchers explore its cytotoxic effects, mechanisms of action, and potential as a targeted therapy .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has been evaluated for antiviral activity. It may inhibit viral replication or entry into host cells. Researchers study its effects against various viruses, including RNA and DNA viruses .

- The compound’s hydroxyquinoline moiety suggests potential neuroprotective effects. Researchers investigate its ability to modulate amyloid aggregation, oxidative stress, and neuroinflammation associated with Alzheimer’s disease .

- Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can form stable complexes with metal ions. Its chelating properties make it relevant in coordination chemistry. Researchers explore its interactions with transition metals and lanthanides .

- Scientists have developed synthetic routes to access various derivatives of this compound. These derivatives may exhibit enhanced bioactivity or altered pharmacokinetic properties. Researchers optimize synthetic methods for scalability and efficiency .

Antimicrobial Activity

Anticancer Potential

Antiviral Properties

Alzheimer’s Disease Research

Metal Chelation and Coordination Chemistry

Synthetic Strategies and Derivatives

Propiedades

IUPAC Name |

ethyl 8-fluoro-5-methyl-4-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c1-3-18-13(17)8-6-15-11-9(14)5-4-7(2)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTJXMZDOOCUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-fluoro-4-hydroxy-5-methyl-3-quinolinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985123.png)

![6-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2985128.png)

![6-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2985135.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2985137.png)

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2985140.png)